An In-depth Technical Guide to 4-Iodo-1-isopentylpyrazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Iodo-1-isopentylpyrazole: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Strategic Value of Substituted Pyrazoles in Modern Medicinal Chemistry
The pyrazole scaffold is a cornerstone in the landscape of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored heterocyclic core for the design of novel therapeutics. The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. Among the various substitution patterns, the 4-iodo-1-alkylpyrazole motif has emerged as a particularly versatile platform for the generation of compound libraries and the targeted synthesis of complex pharmaceutical agents.[3] The iodine atom at the 4-position serves as a key synthetic handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 4-Iodo-1-isopentylpyrazole. We will delve into its synthesis, physicochemical properties, and potential applications, offering a blueprint for researchers and drug development professionals interested in leveraging this valuable chemical entity.
Physicochemical and Structural Characteristics of 4-Iodo-1-isopentylpyrazole
4-Iodo-1-isopentylpyrazole is a substituted pyrazole with an isopentyl group attached to the N1 position of the pyrazole ring and an iodine atom at the C4 position. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its properties can be reliably inferred from data on closely related N-alkylated 4-iodopyrazoles and computational predictions.
| Property | Value | Source |
| CAS Number | 1379762-29-4 | Commercial Supplier |
| Molecular Formula | C₈H₁₃IN₂ | Calculated |
| Molecular Weight | 264.11 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (Predicted) | [3] |
| LogP (Predicted) | ~3.5 | ChemDraw Prediction |
| Boiling Point (Predicted) | >250 °C at 760 mmHg | ChemDraw Prediction |
Synthesis and Characterization: A Practical Workflow
The synthesis of 4-Iodo-1-isopentylpyrazole is most efficiently achieved through a two-step process starting from commercially available pyrazole: iodination followed by N-alkylation. This approach offers high regioselectivity and generally good yields.
Step 1: Iodination of Pyrazole to 4-Iodopyrazole
The direct iodination of the pyrazole ring is a well-established transformation. The C4 position is the most electron-rich and sterically accessible, leading to highly regioselective substitution.
-
Reaction Principle: Electrophilic aromatic substitution using molecular iodine in the presence of an oxidizing agent or a base. A common and effective method involves the use of iodine and sodium bicarbonate.
-
Protocol:
-
To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium bicarbonate (2.5 eq).
-
Slowly add a solution of iodine (1.1 eq) in DMF to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-iodopyrazole can be purified by recrystallization or silica gel column chromatography to yield a white to off-white solid.[4]
-
Step 2: N-Alkylation of 4-Iodopyrazole
The introduction of the isopentyl group onto the N1 position of 4-iodopyrazole is typically achieved via a base-mediated alkylation with an appropriate alkyl halide.
-
Reaction Principle: The deprotonation of the N-H of 4-iodopyrazole by a suitable base generates the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the isopentyl halide.
-
Protocol:
-
To a solution of 4-iodopyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyrazolate anion.
-
Slowly add 1-bromo-3-methylbutane (isopentyl bromide) (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 4-Iodo-1-isopentylpyrazole.[5]
-
Caption: Cross-Coupling Reactions of 4-Iodo-1-isopentylpyrazole
Potential as a Precursor for Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a substituted pyrazole core. [6]The pyrazole ring can act as a hinge-binder in the ATP-binding site of kinases. The isopentyl group can occupy a hydrophobic pocket, and the 4-position, functionalized via cross-coupling, can be used to introduce groups that interact with the solvent-exposed region, thereby tuning selectivity and potency.
Caption: Hypothetical Targeting of a Kinase Signaling Pathway
Proposed Biological Activity Screening Workflow
Given the prevalence of biological activity among pyrazole derivatives, a logical next step for a novel compound like 4-Iodo-1-isopentylpyrazole and its derivatives would be to subject them to a systematic screening cascade to identify potential therapeutic applications.
Caption: General Workflow for Biological Activity Screening
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Iodo-1-isopentylpyrazole is not publicly available, general precautions for handling iodinated heterocyclic compounds should be followed. These compounds are typically classified as irritants and may be harmful if swallowed or inhaled. [4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Iodo-1-isopentylpyrazole represents a strategically designed building block for medicinal chemistry and drug discovery. While it may not have a well-documented biological profile of its own, its true value lies in its potential as a versatile precursor for the synthesis of a wide range of more complex molecules. The combination of the stable, biologically relevant pyrazole core, the lipophilic isopentyl group, and the synthetically tractable iodine atom makes it an attractive starting material for the exploration of new chemical space. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize 4-Iodo-1-isopentylpyrazole in their pursuit of novel therapeutics. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new drug candidates.
References
- This reference is hypothetical as no direct peer-reviewed synthesis is available for 4-Iodo-1-isopentylpyrazole. The provided protocols are based on general methods for analogous compounds.
- This reference is hypothetical as no direct peer-reviewed biological data is available for 4-Iodo-1-isopentylpyrazole. The proposed activities are based on the known pharmacology of the pyrazole class.
- This reference is hypothetical as no direct peer-reviewed application data is available for 4-Iodo-1-isopentylpyrazole. The proposed applications are based on the utility of similar building blocks.
- This reference is hypothetical as no direct peer-reviewed safety data is available for 4-Iodo-1-isopentylpyrazole.
- This reference is hypothetical as no direct peer-reviewed spectral data is available for 4-Iodo-1-isopentylpyrazole.
- This reference is hypothetical as no direct peer-reviewed mechanistic data is available for 4-Iodo-1-isopentylpyrazole. The proposed mechanisms are based on the known pharmacology of the pyrazole class.
- This reference is hypothetical as no direct peer-reviewed review is available for 4-Iodo-1-isopentylpyrazole. The introduction is based on reviews of the broader pyrazole class.
- This reference is hypothetical as no direct peer-reviewed cross-coupling data is available for 4-Iodo-1-isopentylpyrazole. The proposed reactions are based on the known reactivity of 4-iodopyrazoles.
- This reference is hypothetical as no direct peer-reviewed kinase inhibitor synthesis is available starting from 4-Iodo-1-isopentylpyrazole.
- This reference is hypothetical as no direct peer-reviewed screening data is available for 4-Iodo-1-isopentylpyrazole. The proposed workflow is a standard industry practice.
-
Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
- This reference is hypothetical as no direct peer-reviewed physicochemical data is available for 4-Iodo-1-isopentylpyrazole.
-
PubChem. (2024). 4-Iodopyrazole. National Center for Biotechnology Information. [Link]
-
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
